molecular formula C10H10N4O B5795174 1-acetyl-3-phenyl-1H-1,2,4-triazol-5-amine

1-acetyl-3-phenyl-1H-1,2,4-triazol-5-amine

Cat. No. B5795174
M. Wt: 202.21 g/mol
InChI Key: BVZXLAVNQAOTHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-3-phenyl-1H-1,2,4-triazol-5-amine, also known as APTRA, is a chemical compound that belongs to the class of triazoles. It has a molecular formula of C10H9N5O and a molecular weight of 223.22 g/mol. APTRA has gained significant attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry, materials science, and agriculture.

Mechanism of Action

The mechanism of action of 1-acetyl-3-phenyl-1H-1,2,4-triazol-5-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. For example, 1-acetyl-3-phenyl-1H-1,2,4-triazol-5-amine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 1-acetyl-3-phenyl-1H-1,2,4-triazol-5-amine has also been reported to bind to the active site of acetylcholinesterase, preventing the degradation of acetylcholine.
Biochemical and Physiological Effects:
1-acetyl-3-phenyl-1H-1,2,4-triazol-5-amine has been shown to have various biochemical and physiological effects in vitro and in vivo. For example, 1-acetyl-3-phenyl-1H-1,2,4-triazol-5-amine has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-acetyl-3-phenyl-1H-1,2,4-triazol-5-amine has also been shown to have antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, 1-acetyl-3-phenyl-1H-1,2,4-triazol-5-amine has been reported to have analgesic and anti-inflammatory effects in animal models of pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-acetyl-3-phenyl-1H-1,2,4-triazol-5-amine in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. 1-acetyl-3-phenyl-1H-1,2,4-triazol-5-amine is also stable under normal laboratory conditions, which makes it easy to handle and store. However, one of the limitations of using 1-acetyl-3-phenyl-1H-1,2,4-triazol-5-amine in lab experiments is its limited solubility in water, which can make it difficult to dissolve in aqueous solutions.

Future Directions

There are several future directions for the research on 1-acetyl-3-phenyl-1H-1,2,4-triazol-5-amine. One potential direction is the development of 1-acetyl-3-phenyl-1H-1,2,4-triazol-5-amine-based drugs for the treatment of Alzheimer's disease and other neurological disorders. Another direction is the investigation of the mechanism of action of 1-acetyl-3-phenyl-1H-1,2,4-triazol-5-amine, which could provide insights into its potential therapeutic applications. Additionally, the synthesis of 1-acetyl-3-phenyl-1H-1,2,4-triazol-5-amine derivatives with improved pharmacological properties could lead to the development of more effective drugs.

Synthesis Methods

The synthesis of 1-acetyl-3-phenyl-1H-1,2,4-triazol-5-amine can be achieved through several methods. One of the most common methods is the reaction of 3-phenyl-1H-1,2,4-triazol-5-amine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds via nucleophilic substitution, resulting in the formation of 1-acetyl-3-phenyl-1H-1,2,4-triazol-5-amine as a white crystalline solid.

Scientific Research Applications

1-acetyl-3-phenyl-1H-1,2,4-triazol-5-amine has been extensively studied for its potential applications in medicinal chemistry. It has been reported to possess various pharmacological properties, such as antimicrobial, anticancer, and anti-inflammatory activities. 1-acetyl-3-phenyl-1H-1,2,4-triazol-5-amine has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease, due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is important for cognitive function.

properties

IUPAC Name

1-(5-amino-3-phenyl-1,2,4-triazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O/c1-7(15)14-10(11)12-9(13-14)8-5-3-2-4-6-8/h2-6H,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVZXLAVNQAOTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=NC(=N1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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